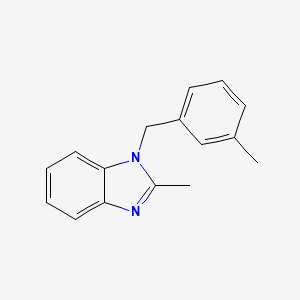
N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide, also known as BDB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDB is a derivative of benzodioxole, which is a common structural motif found in many compounds with biological activity.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide is not fully understood. However, it has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide may act by inhibiting the activity of enzymes that are involved in inflammation and pain pathways. N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines in animal models of inflammation. N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide has also been found to increase the levels of certain neurotransmitters in the brain, which may contribute to its potential analgesic and neuroprotective effects. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide in lab experiments is its relatively low toxicity. N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide has been shown to be well-tolerated in animal models, even at high doses. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide is relatively easy to synthesize and purify, which makes it a convenient compound for use in lab experiments. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide and to identify its molecular targets. Finally, the development of more water-soluble derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide may increase its utility in experimental settings.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide can be synthesized by reacting 5-hydroxymethyl-1,3-benzodioxole with 2-bromoacetophenone in the presence of a base. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide as a white solid with a melting point of 174-176°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide has been shown to have potential applications in scientific research. It has been reported to have anti-inflammatory and analgesic effects in animal models. N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-12-4-2-1-3-11(12)15(18)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMNIJOXUZTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)

![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)



![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)

![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)

